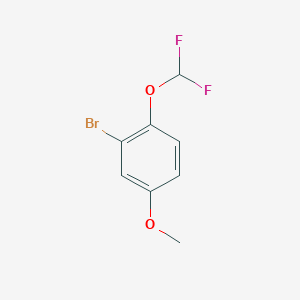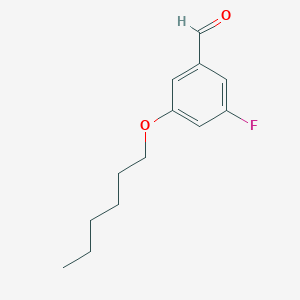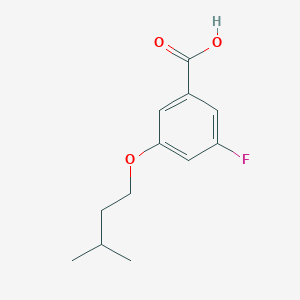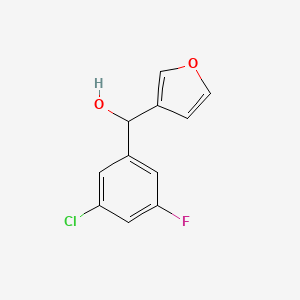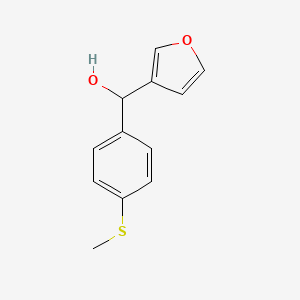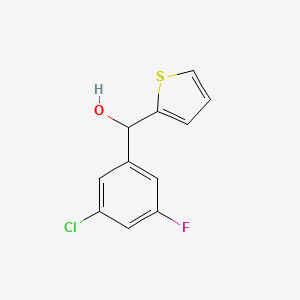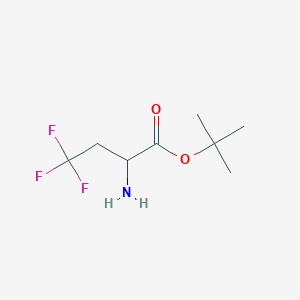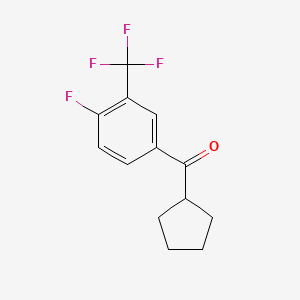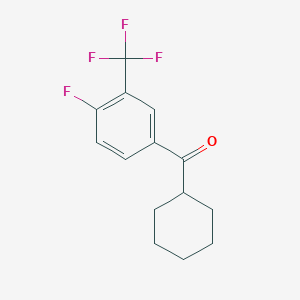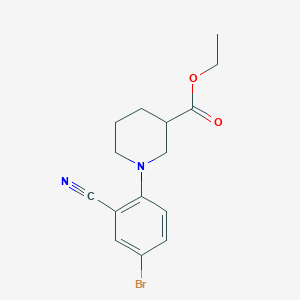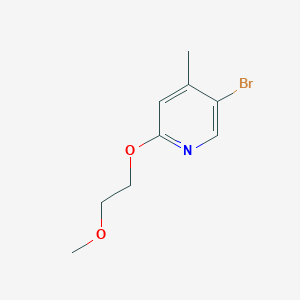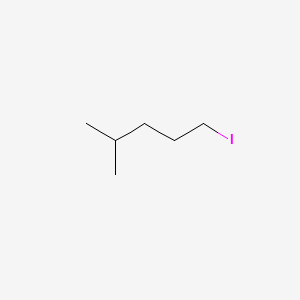
1-Iodo-4-methylpentane
Overview
Description
1-Iodo-4-methylpentane is an organic compound with the molecular formula C6H13I. It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1-Iodo-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane using iodine. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the iodo compound. Industrial production methods may involve large-scale halogenation processes with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Iodo-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon, 4-methylpentane, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Iodo-4-methylpentane is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by modifying its structure to create compounds with potential therapeutic effects.
Material Science: It is employed in the synthesis of novel materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-iodo-4-methylpentane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is polarized, with the carbon atom bearing a partial positive charge and the iodine atom a partial negative charge. This polarization makes the carbon atom susceptible to nucleophilic attack, facilitating substitution and elimination reactions .
Comparison with Similar Compounds
1-Iodo-4-methylpentane can be compared to other alkyl halides, such as:
1-Bromo-4-methylpentane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity due to the bond strength and polarity differences.
1-Chloro-4-methylpentane: Contains a chlorine atom, making it less reactive than the iodo compound due to the stronger carbon-chlorine bond.
4-Methyl-1-pentene: An alkene formed from the elimination reaction of this compound.
This compound stands out due to the relatively weak carbon-iodine bond, making it highly reactive in substitution and elimination reactions compared to its bromo and chloro counterparts.
Properties
IUPAC Name |
1-iodo-4-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRCDHEOHOYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335844 | |
| Record name | 1-iodo-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-80-1 | |
| Record name | 1-iodo-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


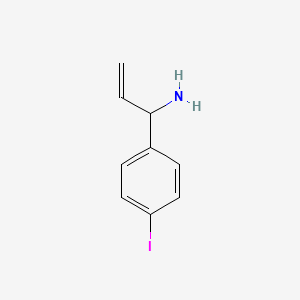
![[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone](/img/structure/B7976269.png)
